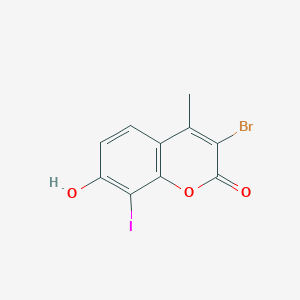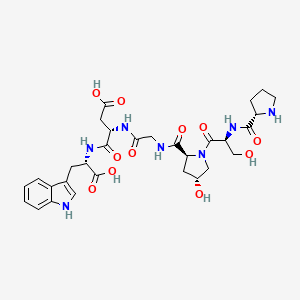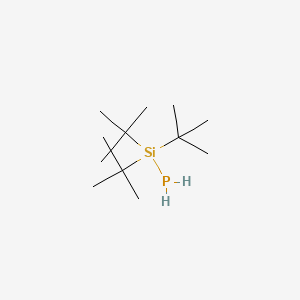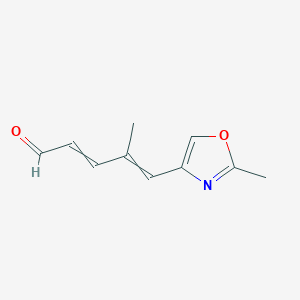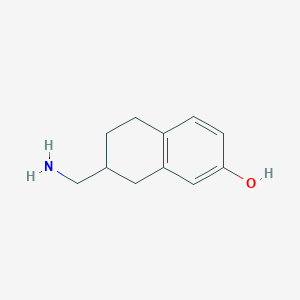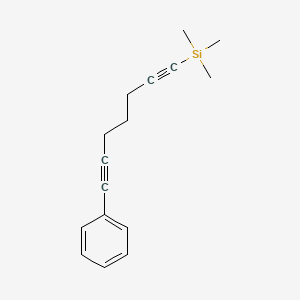
Trimethyl(7-phenylhepta-1,6-diyn-1-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane is an organosilicon compound with the molecular formula C14H18Si This compound features a trimethylsilyl group attached to a phenyl-substituted hepta-1,6-diynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane typically involves the reaction of a phenyl-substituted hepta-1,6-diynyl precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
C6H5C≡C−C≡C−C5H9+ClSi(CH3)3→C6H5C≡C−C≡C−C5H9Si(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group and the phenyl-substituted hepta-1,6-diynyl chain. These structural features enable the compound to interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Trimethyl(1,7-octadiyn-1-yl)silane
Uniqueness
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane is unique due to its extended hepta-1,6-diynyl chain, which provides additional sites for chemical modification and enhances its reactivity compared to shorter-chain analogs. This makes it a valuable compound for the synthesis of complex molecules and advanced materials.
Eigenschaften
CAS-Nummer |
138308-95-9 |
|---|---|
Molekularformel |
C16H20Si |
Molekulargewicht |
240.41 g/mol |
IUPAC-Name |
trimethyl(7-phenylhepta-1,6-diynyl)silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)15-11-6-4-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,4-6H2,1-3H3 |
InChI-Schlüssel |
YPLVGOYBQNNPRP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCCCC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



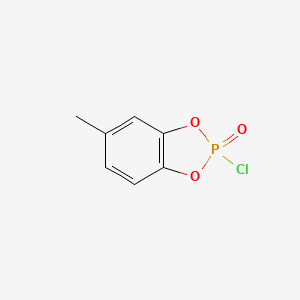
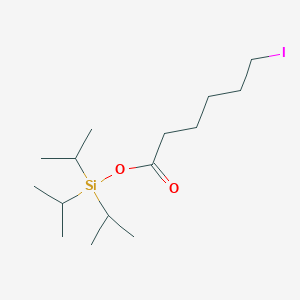
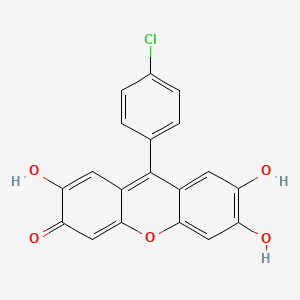

![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
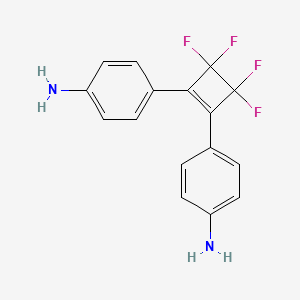
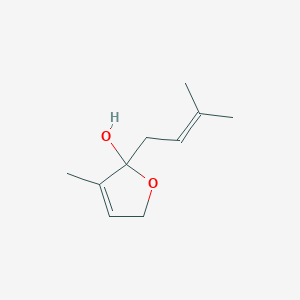
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
